

Pharmacokinetics and pharmacodynamics of Anticancer agent 245

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Compound of Interest

Compound Name: Anticancer agent 245

Cat. No.: B15561900

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Pharmacokinetics of AC-245

The pharmacokinetic profile of AC-245 was characterized in preclinical rodent models to determine its viability as a drug candidate. The studies reveal the disposition of the compound and provide essential parameters for predicting its behavior in clinical settings.

In Vivo Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats. Following oral (PO) and intravenous (IV) administration, plasma concentrations of AC-245 were measured at multiple time points. The key pharmacokinetic parameters are summarized below.

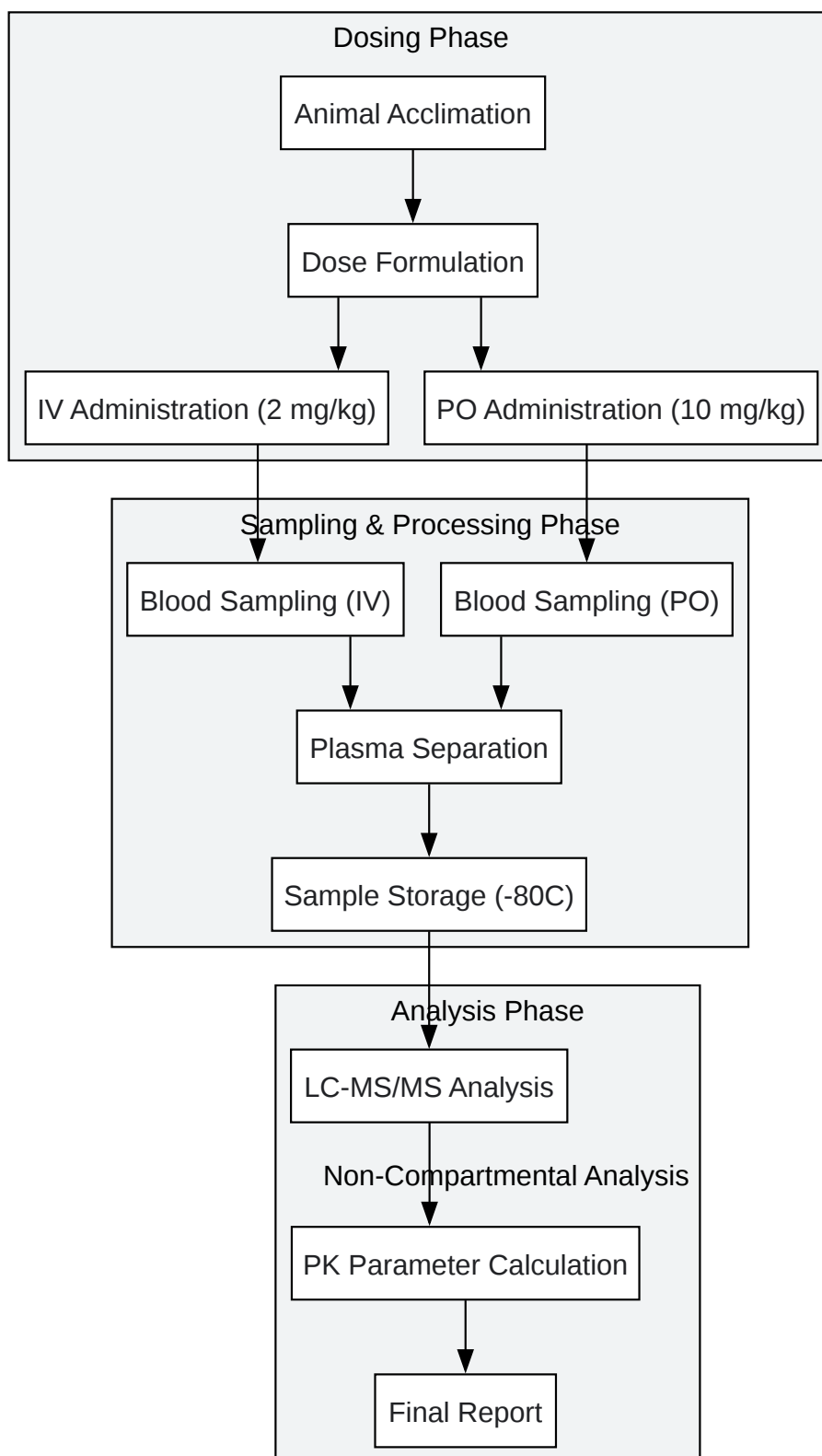
Table 1: Key Pharmacokinetic Parameters of AC-245 in Rats

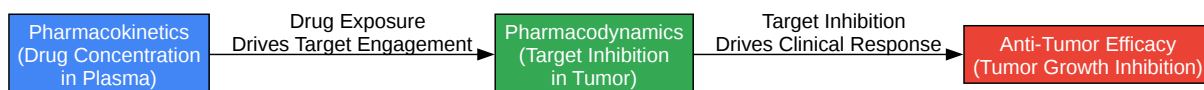
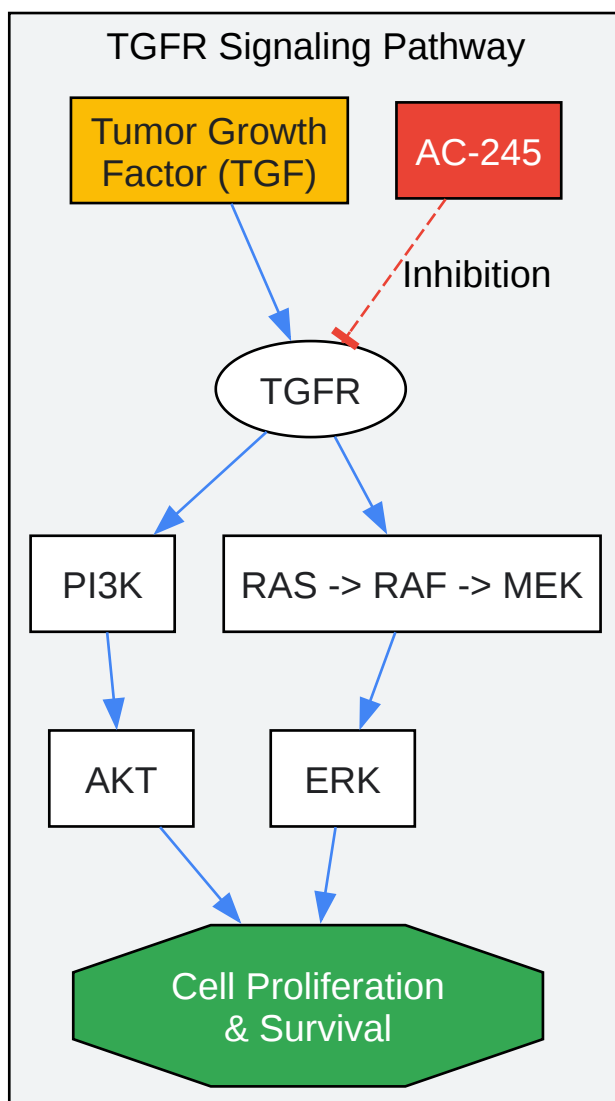
Parameter	Oral (PO) Administration (10 mg/kg)	Intravenous (IV) Administration (2 mg/kg)
Tmax (h)	1.5	N/A
Cmax (ng/mL)	875	1250
AUC0-t (ng·h/mL)	4320	1450
AUC0-inf (ng·h/mL)	4410	1480
Half-life (T _{1/2}) (h)	6.8	6.5
Clearance (CL) (L/h/kg)	N/A	1.35
Volume of Distribution (Vd) (L/kg)	N/A	11.5
Oral Bioavailability (F%)	60%	N/A

Experimental Protocol: In Vivo Pharmacokinetics in Rats

- Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks.
- Dosing:
 - IV Group: AC-245 was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 2 mg/kg via the tail vein.
 - PO Group: AC-245 was formulated in 0.5% methylcellulose and administered as a single dose of 10 mg/kg by oral gavage.
- Blood Sampling: Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma was stored at -80°C until analysis.

- Bioanalysis: Plasma concentrations of AC-245 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.





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